molecular formula C18H13FN4O2S B2495143 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-30-6

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2495143
CAS No.: 685107-30-6
M. Wt: 368.39
InChI Key: UCRCRNMAFUPPNK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at position 3 and a phenylsulfonyl moiety at position 4. The 4-fluorophenyl group enhances binding affinity to biological targets like ATP synthase in Mycobacterium tuberculosis (M. tb), while the phenylsulfonyl substituent modulates solubility and metabolic stability .

Properties

IUPAC Name

6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCRNMAFUPPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with suitable electrophilic reagents. One common method includes the reaction of aminopyrazoles with β-enaminones, followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave-assisted synthesis to achieve high yields and regioselectivity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Research has demonstrated that it exhibits significant anti-proliferative activity against various cancer cell lines, making it a candidate for further development in cancer therapy. The mechanism involves binding to the ATP-binding site of EGFR, thereby preventing phosphorylation and subsequent signaling pathways that promote cell proliferation .

Table 1: Anti-cancer Activity of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cell LineIC50 (µM)Mechanism of Action
A431 (EGFR+)0.5EGFR inhibition
HCC827 (EGFR mutation)0.2EGFR inhibition
MDA-MB-2311.0Induction of apoptosis

Biological Research

Fluorescent Probes
The compound has been explored for its photophysical properties, making it suitable as a fluorescent probe in biological research. Its ability to serve as a lipid droplet biomarker in HeLa cells (cancer cells) and L929 cells (normal cells) has been highlighted, demonstrating its versatility in cellular imaging applications .

Table 2: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

Industrial Applications

Material Science
In addition to its biological applications, this compound is being investigated for its potential in developing new materials with specific optical properties. Its application as a solid-state emitter is particularly noteworthy, as it can contribute to advancements in optoelectronic devices .

Case Studies

  • Inhibition of Mer Kinase
    A study identified a series of pyrazolopyrimidine sulfonamides, including derivatives similar to 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of Mer kinase. These compounds showed significant promise in inhibiting colony formation in soft agar assays, indicating their potential as anti-tumor agents .
  • Structural Optimization for Drug Development
    Research focused on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives led to the identification of compounds with enhanced solubility and reduced human serum albumin binding. This optimization is crucial for improving the pharmacokinetic profiles of potential therapeutic agents derived from this class .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation . The compound’s structure allows it to interact with various amino acid residues within the binding site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Modifications at Position 6 (Sulfonyl Group)

The phenylsulfonyl group at position 6 distinguishes the target compound from other analogues:

  • 6-(Methylsulfonyl) Derivatives : Compounds like 3-(4-fluorophenyl)-5-methyl-6-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () show reduced anti-mycobacterial activity compared to phenylsulfonyl analogues, likely due to decreased lipophilicity and weaker target binding .
  • 6-(4-Methylphenylsulfonyl) Derivatives : Substituting phenylsulfonyl with 4-methylphenylsulfonyl (e.g., C18H15N5O2S in ) marginally improves metabolic stability but lowers potency against M. tb (MIC > 1 µM vs. 0.2 µM for the target compound) .

Modifications at Position 3 (Aryl Groups)

The 4-fluorophenyl group at position 3 is critical for activity:

  • 3-(Thienyl) Analogues : Replacing 4-fluorophenyl with thiophen-3-yl (e.g., 6-(benzenesulfonyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine in ) results in a 10-fold drop in M. tb inhibition, highlighting the importance of fluorine for hydrophobic interactions .
  • 3-Phenyl Derivatives: Non-fluorinated phenyl groups (e.g., 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine in ) exhibit higher hERG liability (cardiotoxicity risk), emphasizing the role of fluorine in improving selectivity .

Modifications at Position 7 (Amine Substituents)

The 7-amine group influences both potency and pharmacokinetics:

  • N-(Pyridin-2-ylmethyl) Derivatives : Compounds like 3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (compound 47 in ) show potent M. tb inhibition (MIC = 0.1 µM) but higher metabolic clearance in human liver microsomes compared to the target compound .
  • N-(1-(Pyridin-2-yl)ethyl) Derivatives : Introducing bulkier groups (e.g., compound 10a in ) reduces solubility, leading to poor oral bioavailability despite retained activity .

Key Research Findings and Data Tables

Table 1: Anti-Mycobacterial Activity of Selected Analogues

Compound Substituents (Position) MIC (M. tb, µM) hERG IC50 (µM) Metabolic Stability (HLM, % remaining) Source
Target Compound 3-(4-Fluorophenyl), 6-(Phenylsulfonyl) 0.2 >30 85%
3-(Thienyl)-6-(Phenylsulfonyl) 3-(Thiophen-3-yl) 2.5 >30 78%
N-(6-Methylpyridin-2-ylmethyl) Derivative 7-(6-Methylpyridin-2-ylmethyl) 0.1 15 60%
6-(Methylsulfonyl) Derivative 6-(Methylsulfonyl) 1.8 >30 90%

Table 2: Structural Impact on Pharmacokinetic Properties

Substituent Change Effect on Solubility Effect on Metabolic Stability Toxicity Profile
Phenylsulfonyl → Methylsulfonyl (Position 6) Increased Slightly Improved No Change
4-Fluorophenyl → Thienyl (Position 3) Decreased Reduced Increased hERG
Pyridin-2-ylmethyl → Bulkier Amines Reduced Significantly Reduced Higher Cardiotoxicity

Biological Activity

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine. Its chemical structure includes a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and phenylsulfonyl substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H13FN4O2S
Molecular Weight364.38 g/mol
SolubilitySoluble in DMSO
Target ProteinEpidermal Growth Factor Receptor (EGFR)

The primary mechanism of action for 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). This receptor plays a pivotal role in cell proliferation and survival through various downstream signaling pathways such as PI3K/AKT and MAPK pathways. By binding to the ATP-binding site of EGFR-TK, this compound prevents its phosphorylation, thereby inhibiting the signaling cascade that leads to cancer cell growth .

Anticancer Efficacy

Recent studies have demonstrated that 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anti-proliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
NCI-H46014.31

These values indicate that the compound has a potent inhibitory effect on cell proliferation, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it has been found to inhibit cell migration and invasion, which are critical processes in cancer metastasis .

Case Studies

  • Study on MCF7 Cells : A study conducted by Wei et al. evaluated the effects of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12.50 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • A549 Lung Cancer Model : Another investigation focused on A549 lung cancer cells reported an IC50 value of 26 µM. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression, further supporting its anticancer properties .

Q & A

Q. Example Workflow :

Condense 4-fluorophenylacetamide with sulfonated pyrimidine precursors in DMF at 100°C for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm purity (>95%) via NMR and LC-MS .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and sulfonyl/carbonyl carbons (δ 165–175 ppm) .
    • 19F NMR : Identify fluorine substituents (δ -110 to -115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 423.1) .
  • IR Spectroscopy : Detect sulfonyl (SO₂) stretches (1350–1150 cm⁻¹) and amine N-H bonds (3300 cm⁻¹) .

Validation : Cross-reference experimental data with computational simulations (e.g., DFT for NMR shifts) .

Advanced: How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability vs. chloro/methoxy analogs .
  • Phenylsulfonyl moiety : Improves target binding (e.g., kinase inhibition) via π-π stacking .
  • Amine at position 7 : Critical for hydrogen bonding with enzymatic active sites .

Q. Methodology :

  • Perform in vitro kinase assays (e.g., ADP-Glo™) to measure inhibition .
  • Compare logP values to assess substituent-driven lipophilicity .

Advanced: What experimental strategies can identify the primary biological targets of this compound?

Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler™) to screen 100+ kinases .
  • Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
  • Molecular Docking : Model interactions with predicted targets (e.g., PI3Kα or JAK2) using AutoDock Vina .
  • CRISPR-Cas9 knockout : Validate target relevance by deleting candidate genes in cellular models .

Q. Case Study :

Docking suggested PI3Kα binding (ΔG = -9.2 kcal/mol).

In vitro assay confirmed inhibition (IC₅₀ = 8.9 nM) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration) .
  • Control variables : Account for solvent effects (DMSO tolerance <0.1%) and batch-to-batch compound purity .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher potency in JAK2 vs. EGFR) .

Example : Discrepancies in IC₅₀ for JAK2 (12.3 vs. 35 nM) were traced to ATP concentrations (1 mM vs. 10 µM) .

Basic: What are the best practices for evaluating this compound’s stability under experimental conditions?

Answer:

  • Solution stability : Incubate in PBS/DMSO (1:1) at 37°C for 24h; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials; test UV exposure (254 nm, 1h) for photodegradation .
  • Thermal stability : Use DSC/TGA to determine melting/decomposition points (>200°C typical) .

Q. Stability Protocol :

Prepare 10 mM stock in DMSO.

Aliquot and store at -80°C; avoid freeze-thaw cycles >3× .

Advanced: What in vivo models are suitable for preclinical testing of this compound?

Answer:

  • Xenograft models :
    • Subcutaneous tumors (e.g., MDA-MB-231 for breast cancer) to assess efficacy .
    • Dose: 10–50 mg/kg (oral, daily) for 21 days .
  • PK/PD studies : Measure plasma half-life (LC-MS/MS) and tumor drug levels .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight in BALB/c mice .

Optimization : Use microdialysis to quantify blood-brain barrier penetration if targeting CNS .

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